molecular formula C30H48O10 B1207027 Hyodeoxycholate-6-O-glucuronide CAS No. 76060-17-8

Hyodeoxycholate-6-O-glucuronide

Cat. No. B1207027
CAS RN: 76060-17-8
M. Wt: 568.7 g/mol
InChI Key: MAXKTGFGXCXJFY-HHUAQUJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hyodeoxycholic acid 6-O-(beta-D-glucuronide) is a steroid glucosiduronic acid that is hyodeoxycholic acid having a single beta-D-glucuronic acid residue attached at position 6. It has a role as a human urinary metabolite. It is a beta-D-glucosiduronic acid, a dicarboxylic acid and a steroid glucosiduronic acid. It derives from a hyodeoxycholic acid. It is a conjugate acid of a hyodeoxycholate 6-O-(beta-D-glucuronide)(2-).

Scientific Research Applications

Enzyme Interaction and Quantification

Hyodeoxycholate-6-O-glucuronide's interaction with enzymes has been a topic of study. For instance, its reaction with 3 alpha-hydroxysteroid dehydrogenase has been examined, revealing only minimal enzyme activity towards this compound. This finding is significant as it suggests that the 6-glucuronide either blocks or hinders enzyme access to the 3-hydroxyl group, a crucial insight into its biochemical properties (Little et al., 1987).

Metabolism and Excretion

Research has shown that Hyodeoxycholate-6-O-glucuronide plays a role in the metabolism and excretion of bile acids. Studies have indicated that a significant proportion of hyodeoxycholic acid is excreted by the kidney as a glucuronide, highlighting the compound's importance in bile acid metabolism and excretion in humans (Sacquet et al., 1983).

Glucuronidation in Human Organs

Hyodeoxycholate-6-O-glucuronide is extensively studied for its glucuronidation activity in human organs. It has been found that this compound is actively metabolized in liver, kidney, and small bowel microsomes, indicating its significant role in the glucuronidation process in these organs (Marschall et al., 1987).

Role in Drug Metabolism

The compound has been identified as a critical player in the metabolism of drugs and other xenobiotics. Studies have demonstrated its involvement in the glucuronidation process, crucial for detoxifying and eliminating various substances from the body. This highlights its potential application in pharmacokinetics and drug development (Ritter, 2000).

Biochemical Analysis

Analytical standards for hyodeoxycholic acid glucuronides, including Hyodeoxycholate-6-O-glucuronide, have been developed to facilitate the characterization of bile acid metabolites in biochemical analyses. This is crucial for understanding the metabolic pathways and interactions of various bile acids (Caron et al., 2006).

properties

CAS RN

76060-17-8

Product Name

Hyodeoxycholate-6-O-glucuronide

Molecular Formula

C30H48O10

Molecular Weight

568.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H48O10/c1-14(4-7-22(32)33)17-5-6-18-16-13-21(39-28-25(36)23(34)24(35)26(40-28)27(37)38)20-12-15(31)8-10-30(20,3)19(16)9-11-29(17,18)2/h14-21,23-26,28,31,34-36H,4-13H2,1-3H3,(H,32,33)(H,37,38)/t14-,15-,16+,17-,18+,19+,20+,21+,23+,24+,25-,26+,28-,29-,30-/m1/s1

InChI Key

MAXKTGFGXCXJFY-HHUAQUJWSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C

synonyms

HDC-6-OG
hyodeoxycholate-6-O-glucuronide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hyodeoxycholate-6-O-glucuronide
Reactant of Route 2
Hyodeoxycholate-6-O-glucuronide
Reactant of Route 3
Hyodeoxycholate-6-O-glucuronide
Reactant of Route 4
Hyodeoxycholate-6-O-glucuronide
Reactant of Route 5
Hyodeoxycholate-6-O-glucuronide
Reactant of Route 6
Hyodeoxycholate-6-O-glucuronide

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